molecular formula C16H18N2O2 B185856 Benzyl N-(2-amino-1-phenylethyl)carbamate CAS No. 142854-51-1

Benzyl N-(2-amino-1-phenylethyl)carbamate

Cat. No. B185856
M. Wt: 270.33 g/mol
InChI Key: KJUKXDDEPPBPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-(2-amino-1-phenylethyl)carbamate is a compound with the molecular formula C16H18N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of Benzyl N-(2-amino-1-phenylethyl)carbamate involves several steps. The compound is produced from benzyl chloroformate with ammonia . There are also multiple methods involving different reagents and conditions, such as the use of 1-hydroxybenzotriazol-hydrate and dicyclohexyl-carbodiimide .


Molecular Structure Analysis

The molecular structure of Benzyl N-(2-amino-1-phenylethyl)carbamate consists of a total of 39 bonds. There are 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

Carbamates, including Benzyl N-(2-amino-1-phenylethyl)carbamate, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .


Physical And Chemical Properties Analysis

Benzyl N-(2-amino-1-phenylethyl)carbamate has a molecular weight of 270.326 g/mol. It has a density of 1.2±0.1 g/cm3 and a boiling point of 457.6±45.0 °C at 760 mmHg .

Future Directions

Carbamates, including Benzyl N-(2-amino-1-phenylethyl)carbamate, have received much attention due to their application in drug design and discovery . They play an important role in modern drug discovery and medicinal chemistry . Future research may focus on further exploring the potential applications of this compound in various fields of medicine.

properties

IUPAC Name

benzyl N-(2-amino-1-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUKXDDEPPBPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453147
Record name Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(2-amino-1-phenylethyl)carbamate

CAS RN

142854-51-1
Record name Carbamic acid, (2-amino-1-phenylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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